molecular formula C21H27N3O B12162818 N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide

N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide

Cat. No.: B12162818
M. Wt: 337.5 g/mol
InChI Key: MXDPKQDJWVJQNG-UHFFFAOYSA-N
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Description

N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by its biphenyl and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Attachment of the Piperazine Ring: The biphenyl intermediate is then reacted with 4-ethylpiperazine under nucleophilic substitution conditions.

    Formation of the Propanamide Group: The final step involves the acylation of the piperazine derivative with a suitable acyl chloride to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and piperazine moieties may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
  • N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide

Uniqueness

N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide is unique due to its specific combination of biphenyl and piperazine structures, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

Biological Activity

N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C23H27N3OC_{23}H_{27}N_{3}O with a molecular weight of approximately 381.46 g/mol. Its structure features a biphenyl moiety and an ethylpiperazine group, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with specific biological targets such as receptors or enzymes. The biphenyl and piperazine groups are known to enhance binding affinity to various targets, including those related to cancer and neurodegenerative diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of derivatives related to this compound. For instance, derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.48
Compound BHCT-1160.78
Compound CA5490.11
Compound DHT-2910.38

These values suggest that modifications in the structure can lead to enhanced biological activity, particularly in targeting cancer cells.

Neuroprotective Effects

The piperazine component is known for its neuroprotective properties. Studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases:

  • Inhibition of Acetylcholinesterase : Virtual screening has demonstrated that certain piperazine derivatives effectively bind at both the peripheral anionic site and catalytic sites of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive functions .

Study on Anticancer Properties

In a recent study focusing on novel derivatives of biphenyl compounds, it was found that modifications at the para position significantly enhanced their anticancer activity. The study reported that certain derivatives induced apoptosis in MCF-7 cells via caspase activation, confirming their potential as anticancer agents .

Neuroprotective Study

Another investigation highlighted the neuroprotective effects of piperazine derivatives against oxidative stress-induced damage in neuronal cells. The results indicated that these compounds could reduce cell death and promote survival under stress conditions .

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(4-phenylphenyl)propanamide

InChI

InChI=1S/C21H27N3O/c1-2-23-14-16-24(17-15-23)13-12-21(25)22-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,22,25)

InChI Key

MXDPKQDJWVJQNG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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